molecular formula C12H10ClFN2O3S2 B2445331 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide CAS No. 1394755-07-7

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide

Cat. No. B2445331
CAS RN: 1394755-07-7
M. Wt: 348.79
InChI Key: VMRIWTWMARCXRI-UHFFFAOYSA-N
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Description

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide, also known as CFTRinh-172, is a compound that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases.

Mechanism of Action

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide works by inhibiting the function of the CFTR protein, which regulates the movement of salt and water in and out of cells. It binds to a specific site on the CFTR protein, preventing it from opening and allowing ions to pass through. This results in increased hydration of the airway surface liquid, which can improve respiratory function in CF patients.
Biochemical and Physiological Effects:
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the hydration of the airway surface liquid, which can improve respiratory function in CF patients. It has also been shown to reduce inflammation and mucus production in the airways.

Advantages and Limitations for Lab Experiments

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and can be obtained from commercial sources.
One limitation of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is that it can be toxic at high concentrations. It is important to carefully control the concentration of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide in lab experiments to avoid toxicity. It is also important to note that 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a specific inhibitor of the CFTR protein and may not be effective in treating diseases that do not involve CFTR dysfunction.

Future Directions

There are a number of future directions for research on 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide. One area of focus is improving the efficacy and safety of the compound for use in clinical trials. Researchers are also exploring the potential applications of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide in treating other diseases, such as COPD and asthma.
Another area of focus is studying the mechanism of action of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide in more detail. Researchers are exploring the specific binding site of 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide on the CFTR protein and how it interacts with other proteins and molecules in the cell.
Finally, researchers are exploring the potential for developing new compounds that are more effective and less toxic than 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide. These compounds may have improved efficacy and safety profiles and may be more effective in treating a wider range of diseases.

Synthesis Methods

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide is a synthetic compound that was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-chloronicotinoyl chloride with 3-fluoro-4-methanesulfinylaniline to form 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)nicotinamide, which is then reacted with sodium sulfonate to produce 6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide.

Scientific Research Applications

6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells.
6-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyridine-3-sulfonamide has been shown to inhibit the function of the CFTR protein, which can lead to improved respiratory function in CF patients. It has also been studied for its potential applications in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.

properties

IUPAC Name

6-chloro-N-(3-fluoro-4-methylsulfinylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O3S2/c1-20(17)11-4-2-8(6-10(11)14)16-21(18,19)9-3-5-12(13)15-7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRIWTWMARCXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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